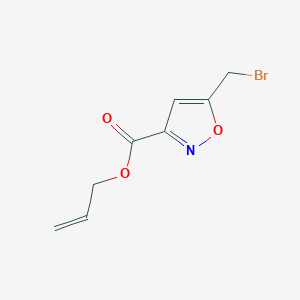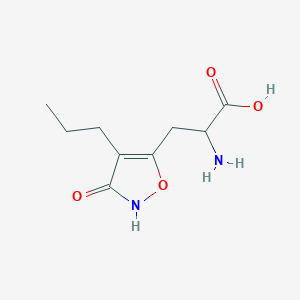![molecular formula C8H5BrF2N2S B15203475 4-Bromo-6-[(difluoromethyl)thio]-1H-benzimidazole](/img/structure/B15203475.png)
4-Bromo-6-[(difluoromethyl)thio]-1H-benzimidazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-6-[(difluoromethyl)thio]-1H-benzimidazole is a chemical compound with the molecular formula C8H5BrF2N2S and a molecular weight of 279.1 g/mol This compound is characterized by the presence of a bromine atom, a difluoromethylthio group, and a benzimidazole core
Méthodes De Préparation
One common method involves the reaction of 4-bromo-1H-benzimidazole with difluoromethylthiolating agents under specific conditions . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent, such as dimethyl sulfoxide (DMSO), at elevated temperatures.
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
4-Bromo-6-[(difluoromethyl)thio]-1H-benzimidazole undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction: The difluoromethylthio group can undergo oxidation to form sulfoxides or sulfones, and reduction to form thiols.
Cross-Coupling Reactions: The compound can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form more complex structures.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as DMSO or acetonitrile. Major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
4-Bromo-6-[(difluoromethyl)thio]-1H-benzimidazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific enzymes or receptors.
Industry: It is used in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-6-[(difluoromethyl)thio]-1H-benzimidazole involves its interaction with specific molecular targets. The difluoromethylthio group can form strong hydrogen bonds and interact with various enzymes or receptors, modulating their activity. The bromine atom can also participate in halogen bonding, further influencing the compound
Propriétés
Formule moléculaire |
C8H5BrF2N2S |
|---|---|
Poids moléculaire |
279.11 g/mol |
Nom IUPAC |
4-bromo-6-(difluoromethylsulfanyl)-1H-benzimidazole |
InChI |
InChI=1S/C8H5BrF2N2S/c9-5-1-4(14-8(10)11)2-6-7(5)13-3-12-6/h1-3,8H,(H,12,13) |
Clé InChI |
JFPPBDNAFSUTAP-UHFFFAOYSA-N |
SMILES canonique |
C1=C(C=C(C2=C1NC=N2)Br)SC(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.









![3-(2,2,2-Trifluoroacetyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B15203457.png)





![3-[2-(4-Methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B15203486.png)
